7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid
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Overview
Description
7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid is a complex organic compound with a unique structure that combines elements of furan and benzopyran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran derivatives with carboxylic acid precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Heraclenin: A compound with a similar furan and benzopyran structure.
Imperatorin: Another compound with related chemical properties.
Bergapten: Known for its similar structural elements and biological activities.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research .
Properties
CAS No. |
73097-21-9 |
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Molecular Formula |
C12H6O5 |
Molecular Weight |
230.17 g/mol |
IUPAC Name |
7-oxofuro[3,2-g]chromene-2-carboxylic acid |
InChI |
InChI=1S/C12H6O5/c13-11-2-1-6-3-7-4-10(12(14)15)16-9(7)5-8(6)17-11/h1-5H,(H,14,15) |
InChI Key |
ALXQSYXREQVTGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=C21)C=C(O3)C(=O)O |
Origin of Product |
United States |
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